2-(4-Bromophenyl)quinoline

Vue d'ensemble

Description

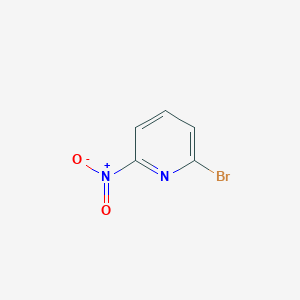

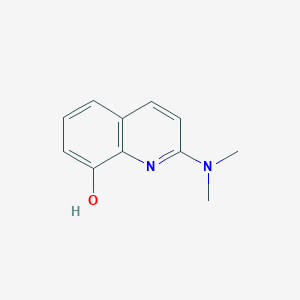

2-(4-Bromophenyl)quinoline, also known as BPQ, is an aromatic heterocyclic compound found in various organic compounds. It is a member of the quinoline family, which consists of compounds with a fused benzene and pyridine ring. BPQ is a white, crystalline solid with a melting point of 99°C and a boiling point of 302°C. BPQ is insoluble in water, but soluble in organic solvents such as ethanol and acetone. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis of Substituted Anilides of Quinaldic Acid

A study by Bobál et al. (2012) demonstrates the microwave-assisted synthesis of substituted anilides of quinoline-2-carboxylic acid, including N-(4-bromophenyl)quinoline-2-carboxamide (Bobál et al., 2012). This innovative approach utilizes microwave irradiation for efficient synthesis.

Chiral Pd-Catalyzed Enantioselective Syntheses

Kitagawa (2021) discusses the catalytic enantioselective syntheses of N-C axially chiral compounds, including N-C axially chiral quinoline-4-one derivatives (Kitagawa, 2021). These compounds have applications in asymmetric reactions.

Synthesis and Biomolecular Binding Properties

A study by Bonacorso et al. (2018) focuses on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, using a process involving 4-bromophenyl rings (Bonacorso et al., 2018). These compounds exhibit strong interactions with ct-DNA, suggesting potential applications in biomolecular studies.

TMSBr-Promoted Cascade Cyclization

Jin et al. (2019) report on the synthesis of 4-bromo quinolines using TMSBr as an acid promoter (Jin et al., 2019). These quinolines can further undergo coupling reactions, indicating their utility in synthesizing diverse compounds.

Synthesis and Crystal Structure

Xiang (2009) presents the synthesis and crystal structure analysis of a quinoline derivative with a 2-bromophenyl ring (Xiang, 2009). The study reveals the molecular conformation and potential for π-π interactions, which are important in material sciences and crystallography.

Liquid Crystal Properties

Rodrigues et al. (2019) discuss the synthesis of quinoline derivatives with potential as liquid crystals (Rodrigues et al., 2019). These compounds, derived from 4-bromophenyl rings, demonstrate nematic liquid crystal properties, useful in materials science.

Organic Salt Synthesis via Oxidative Cyclization

Faizi et al. (2018) describe the synthesis of an organic salt containing a 4-bromophenyl quinoline structure (Faizi et al., 2018). This compound demonstrates potential in pharmacology and organic chemistry.

Azoimine Quinoline Derivatives

Douadi et al. (2020) investigate azoimine quinoline derivatives, including those with 4-bromophenyl structures (Douadi et al., 2020). These compounds show antioxidant, anti-inflammatory, and antimicrobial activities, making them of interest in medicinal chemistry.

Synthesis and Photoluminescent Properties

Li et al. (2011) explore the synthesis of quinoline derivatives with bromophenyl groups, focusing on their photoluminescent properties (Li et al., 2011). Such properties are significant in the development of organic light-emitting diodes.

Quinoline in Cancer Drug Discovery

Solomon & Lee (2011) review the role of quinoline compounds, including those with bromophenyl groups, in cancer drug discovery (Solomon & Lee, 2011). Quinoline's structural versatility makes it suitable for generating diverse anticancer derivatives.

Safety and Hazards

The safety information available indicates that exposure to “2-(4-Bromophenyl)quinoline” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Orientations Futures

Quinoline and its derivatives, including “2-(4-Bromophenyl)quinoline”, have been shown to have a wide range of applications in medicinal chemistry research and other areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Relevant Papers

The relevant papers retrieved include a study on the design and synthesis of this compound-4-Carbohydrazide derivatives . Further analysis of these papers would provide more detailed information on the properties and potential applications of “this compound”.

Mécanisme D'action

Target of Action

It’s known that quinoline derivatives have been used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

It’s known that quinoline derivatives have been used in the suzuki–miyaura coupling reaction, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Result of Action

Some quinoline derivatives have shown antimicrobial activity, particularly against g-positive staphylococcus aureus species .

Action Environment

The suzuki–miyaura coupling reaction, in which quinoline derivatives are used, is known for its exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

2-(4-bromophenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVBQRQACXXUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363033 | |

| Record name | 2-(4-bromophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24641-31-4 | |

| Record name | 2-(4-bromophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives interact with their target and what are the downstream effects?

A: These compounds target bacterial DNA gyrase []. DNA gyrase is an essential enzyme for bacterial survival as it is responsible for controlling the topological state of DNA, including relieving strain during replication. this compound-4-carbohydrazide derivatives bind to DNA gyrase and inhibit its activity. This inhibition leads to the disruption of DNA replication and ultimately bacterial cell death [].

Q2: What is the significance of the hydrazine moiety in these compounds' structure and activity?

A: The research highlights the importance of the hydrazine moiety present in this compound-4-carbohydrazide derivatives for their antimicrobial activity. The study found that this moiety contributes significantly to the molecules' ability to inhibit DNA gyrase, regardless of whether it exists in a cyclic or open form []. This finding suggests that the hydrazine group plays a crucial role in binding to the target enzyme and disrupting its function.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)

![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)

![3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270050.png)

![4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270052.png)

![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)

![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)

![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)